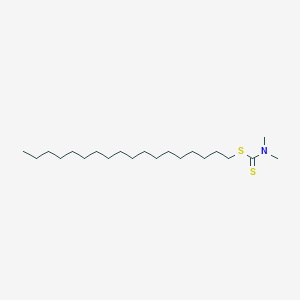
Octadecyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl dimethylcarbamodithioate is an organic compound with the molecular formula C21H43NS2. It is a derivative of dithiocarbamate, characterized by the presence of an octadecyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl dimethylcarbamodithioate typically involves the reaction of octadecylamine with carbon disulfide and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C18H37NH2} + \text{CS2} + \text{(CH3)2SO4} \rightarrow \text{C21H43NS2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Octadecyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamodithioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Octadecylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of octadecyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its dithiocarbamate moiety allows it to chelate metal ions, affecting enzyme activities and cellular processes.
Comparison with Similar Compounds
Octadecylamine: Shares the octadecyl group but lacks the dithiocarbamate functionality.
Dimethyldithiocarbamate: Contains the dithiocarbamate group but lacks the long alkyl chain.
Uniqueness: Octadecyl dimethylcarbamodithioate is unique due to the combination of the long octadecyl chain and the dithiocarbamate group. This dual functionality imparts distinct chemical and physical properties, making it versatile for various applications.
Properties
CAS No. |
6313-73-1 |
|---|---|
Molecular Formula |
C21H43NS2 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
octadecyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C21H43NS2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(2)3/h4-20H2,1-3H3 |
InChI Key |
JIWQUCAJNFTJII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


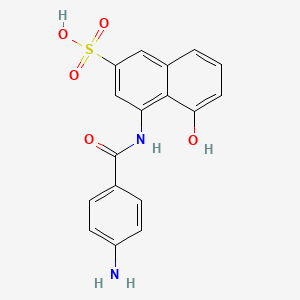


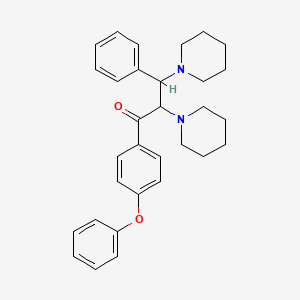
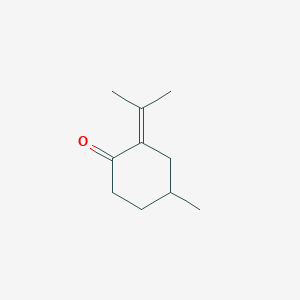
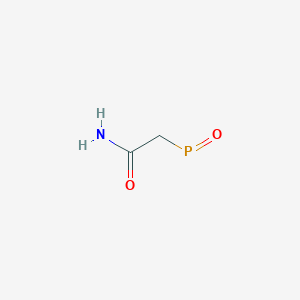


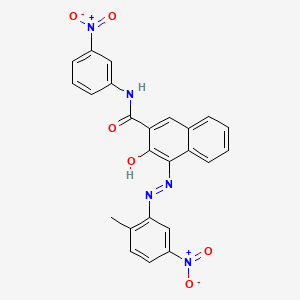
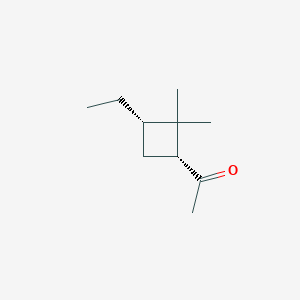
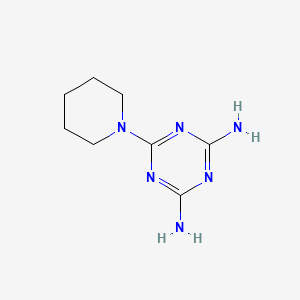
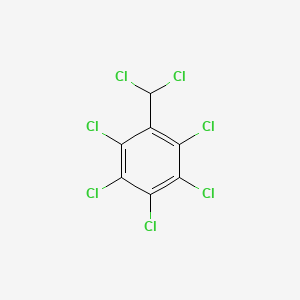
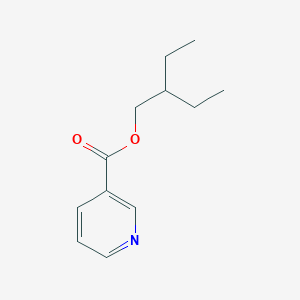
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)
